[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-13-21(16-6-4-5-7-17(16)24-13)22(26)23(27)30-12-15-11-19(31-25-15)14-8-9-18(28-2)20(10-14)29-3/h4-11,24H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFSWFZCMJDCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in cancer treatment. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, such as:
| Cell Line | LC50 (nM) | Comparison Compound | LC50 (nM) |
|---|---|---|---|
| Neuroblastoma | 200 | Compound 3 | >3000 |
| Glioblastoma | 18.9 | Compound 3 | >3000 |
The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Enzyme Interaction Studies
The compound has also been identified as a potential candidate for studying enzyme interactions. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes involved in metabolic pathways associated with cancer progression.
Building Block in Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. The oxazole ring can be utilized to create diverse scaffolds through various reaction conditions, including cyclization and esterification reactions .
Stereoselective Syntheses
The compound can be employed in stereoselective syntheses to produce amino acids and heterocyclic compounds. This application is particularly relevant in drug discovery, where specific stereochemistry can influence biological activity .
Study on Anticancer Properties
A significant study examined the anticancer properties of this compound against glioblastoma and neuroblastoma cell lines. The research indicated that the compound's cytotoxicity was significantly higher than that of conventional chemotherapeutic agents, suggesting its potential as a novel therapeutic agent.
Synthesis and Optimization
Another case study focused on optimizing the synthetic routes for this compound. Researchers explored various coupling agents and reaction conditions to enhance yield and purity while adhering to green chemistry principles .
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These include compounds like 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, which have similar structural features and biological activities.
Indole derivatives: Compounds such as indole-3-acetic acid, which is a plant hormone, share the indole moiety and have diverse biological applications.
Uniqueness
What sets [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate apart is its combination of both isoxazole and indole structures, which may confer unique biological activities and chemical reactivity .
Biological Activity
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a complex organic molecule featuring a unique combination of functional groups that contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as 3,4-dimethoxyphenylacetic acid and a nitrile.
- Synthesis of Indole Moiety : The indole component is synthesized from 2-methylindole through functionalization.
- Coupling Reaction : The oxazole and indole intermediates are coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that compounds with oxazole rings can effectively inhibit various bacterial strains and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida spp. .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on several cancer cell lines, including colon cancer (HCT116 and HT29) and oral squamous cell carcinomas. The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating significant activity against malignant cells while exhibiting lower toxicity toward non-malignant cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels and disrupt mitochondrial membrane potential, leading to apoptosis in cancer cells .
- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways associated with growth and survival, the compound effectively reduces cell proliferation in cancerous tissues .
Case Studies
A notable study involved the evaluation of similar compounds in vivo, where they were administered to mice bearing tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic application in oncology .
Q & A
Basic: What are the typical synthetic pathways for synthesizing [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with indole derivatives. Key steps include:
- Condensation reactions to form the oxazole ring, typically using reagents like sodium acetate in refluxing acetic acid to facilitate cyclization .
- Esterification to introduce the 2-oxoacetate moiety, often employing activated carbonyl intermediates (e.g., oxalyl chloride) under anhydrous conditions .
- Protection/deprotection strategies for functional groups like methoxy or methyl groups to prevent side reactions .
Reaction optimization requires precise temperature control (e.g., 80–110°C) and pH adjustments to stabilize intermediates .
Basic: How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with characteristic shifts for indole (δ 7.0–8.5 ppm) and oxazole (δ 6.5–7.5 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may reduce side reactions .
- Catalyst Selection : Lewis acids like ZnCl2 or BF3·Et2O improve cyclization efficiency for oxazole formation .
- DoE (Design of Experiments) : Fractional factorial designs evaluate interactions between variables (e.g., temperature, stoichiometry). For example, a 2^3 factorial design can identify optimal reflux time (3–5 hours) and molar ratios (1:1.1 for indole:oxalyl chloride) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or impurity profiles. Solutions include:
- Standardized Bioassays : Use cell lines (e.g., HEK293 for receptor binding) with controlled conditions (e.g., 5% CO2, 37°C) and replicate experiments (n ≥ 3) .
- Impurity Profiling : HPLC-MS identifies byproducts (e.g., hydrolyzed esters) that may interfere with activity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to assess significance of reported IC50 values across studies .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic acid) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How to design stability studies under varying physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0, 6, 24 hours) for HPLC analysis .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity : Expose to UV (254 nm) and measure degradation via UV-Vis spectroscopy .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to indole-targeted receptors (e.g., serotonin receptors) using crystal structures (PDB IDs: 5I6X, 6DRX) .
- QSAR (Quantitative Structure-Activity Relationship) : Train models with descriptors (e.g., logP, polar surface area) to predict activity against kinase targets .
- MD (Molecular Dynamics) Simulations : GROMACS evaluates binding stability over 100-ns trajectories .
Basic: What analytical techniques quantify this compound in complex matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
